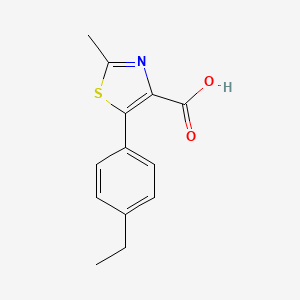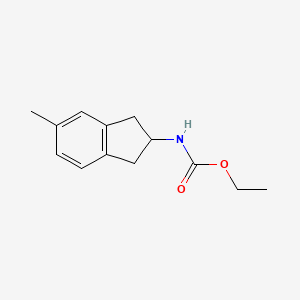
ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound features a carbamate group attached to an indane structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. The presence of a methyl group at the 5-position and an ethyl group attached to the carbamate nitrogen adds to its structural uniqueness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate typically involves the reaction of 5-methyl-2,3-dihydro-1H-indene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
Starting Material: 5-methyl-2,3-dihydro-1H-indene
Reagent: Ethyl chloroformate
Base: Triethylamine
Solvent: Anhydrous dichloromethane
Reaction Conditions: Stirring at room temperature for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant flow rates.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated carbamates.
Aplicaciones Científicas De Investigación
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler carbamate compound with similar reactivity but lacking the indane structure.
Methyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate: Similar structure but with a methyl group instead of an ethyl group on the carbamate nitrogen.
5-Methyl-2,3-dihydro-1H-indene: The parent hydrocarbon without the carbamate group.
Uniqueness
Ethyl (5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is unique due to the combination of the indane structure with the carbamate functional group. This combination imparts specific chemical properties and reactivity that are distinct from simpler carbamates or indane derivatives.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl N-(5-methyl-2,3-dihydro-1H-inden-2-yl)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)14-12-7-10-5-4-9(2)6-11(10)8-12/h4-6,12H,3,7-8H2,1-2H3,(H,14,15) |
Clave InChI |
WDDIIWSMECXXIA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1CC2=C(C1)C=C(C=C2)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
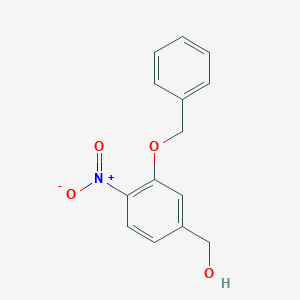
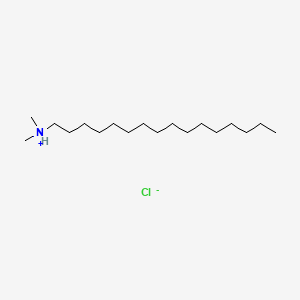


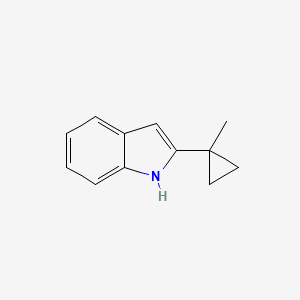





![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)


